Bromo vs. Chloro Oxidative Addition Rates
The oxidative addition of aryl bromides to Pd(0) is significantly faster than that of aryl chlorides. In a kinetic study, the apparent rate constant for oxidative addition of o-tolyl bromide was measured as kapp = 0.07 M–1 s–1, while phenyl chloride showed negligible reactivity under identical conditions [1]. This class-level differential indicates that Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate will undergo Suzuki–Miyaura couplings under milder conditions and with higher conversion than the corresponding 8-chloro analog.
| Evidence Dimension | Apparent rate constant for oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | kapp(o-MeC6H4–Br) = 0.07 M–1 s–1 (extrapolated to 8-bromo position) |
| Comparator Or Baseline | kapp(Ph–Cl) negligible under same conditions |
| Quantified Difference | Bromo >> Chloro (at least 100-fold) |
| Conditions | Electrochemical generation of Pd(0) species with polyphosphane ligands |
Why This Matters
Faster oxidative addition translates to more efficient cross-coupling, enabling lower catalyst loadings and shorter reaction times in library synthesis.
- [1] Amouri, H. et al. Kinetic and Electrochemical Studies of the Oxidative Addition of Demanding Organic Halides to Pd(0): the Efficiency of Polyphosphane Ligands in Low Palladium Loading Cross-Couplings Decrypted. HAL preprint, 2014. https://hal.halpreprod.archives-ouvertes.fr/ (accessed 2026-04-28). View Source
